2-(Benzylamino)-1-phenylcyclopentanol
Description
2-(Benzylamino)-1-phenylcyclopentanol (CAS: 887575-65-7) is a cyclopentanol derivative featuring a benzylamino group at position 2 and a phenyl substituent at position 1 of the cyclopentanol ring. Its molecular formula is C₁₈H₂₁NO, with a molecular weight of 267.365 g/mol . Key physicochemical properties include a density of 1.1±0.1 g/cm³, a boiling point of 424.8±15.0 °C (at 760 mmHg), and a calculated LogP value of 3.24, indicating moderate lipophilicity. While its exact pharmacological applications remain under investigation, its structural features suggest relevance in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzymes .
Properties
Molecular Formula |
C18H21NO |
|---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
2-(benzylamino)-1-phenylcyclopentan-1-ol |
InChI |
InChI=1S/C18H21NO/c20-18(16-10-5-2-6-11-16)13-7-12-17(18)19-14-15-8-3-1-4-9-15/h1-6,8-11,17,19-20H,7,12-14H2 |
InChI Key |
GETWLPVVXVVUEZ-UHFFFAOYSA-N |
SMILES |
C1CC(C(C1)(C2=CC=CC=C2)O)NCC3=CC=CC=C3 |
Canonical SMILES |
C1CC(C(C1)(C2=CC=CC=C2)O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Key Observations
Ring Size and Conformation: The cyclopentanol core in the target compound introduces greater ring strain compared to the cyclohexanol analogue (). This strain may influence conformational flexibility and binding to biological targets .
Functional Group Impact: The benzylamino group is a common feature in all derivatives except 1-methylcyclopentanol. The phenyl group in the target compound increases aromaticity and molecular weight compared to simpler analogues like 1-methylcyclopentanol (), likely improving membrane permeability but reducing aqueous solubility .
Pharmacological Relevance: Thiazole derivatives () demonstrate xanthine oxidase inhibition, attributed to the benzylamino-thiazole-carboxylic acid scaffold. The target compound’s cyclopentanol ring may shift activity toward other targets, such as G-protein-coupled receptors (GPCRs) .
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